molecular formula C22H19Cl2N3O2 B2606373 ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 339100-90-2

ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B2606373
CAS RN: 339100-90-2
M. Wt: 428.31
InChI Key: DSOFUOUMMAYACG-UHFFFAOYSA-N
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Description

“Ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of many studies . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed efficient synthesis methods for novel pyrazolo[3,4-b]pyridine compounds, showcasing their potential in creating new N-fused heterocycles with good to excellent yields. These methods involve condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups, highlighting the versatility of the base compound in generating diverse heterocyclic structures (Ghaedi et al., 2015).

Potential Antimicrobial and Anticancer Applications

Novel pyrazole derivatives synthesized from the base compound have shown promising in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, suggesting potential applications in developing new therapeutic agents (Hafez et al., 2016).

Advanced Material Synthesis

The base chemical structure has been utilized in the synthesis of advanced materials, such as coordination polymers with unique properties. These polymers are constructed from semi-rigid bis(pyrazole-4-carboxylic acid)alkane ligands derived from ethyl pyrazole-4-carboxylate, showing significant potential in materials science for applications ranging from catalysis to luminescence (Cheng et al., 2017).

Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds featuring the pyrazolo[3,4-b]pyridine core has been explored, contributing to the chemical diversity of potential pharmacological agents. These compounds are synthesized through various reactions, showcasing the adaptability of the chemical structure in creating complex molecules with potential utility in different scientific domains (Coppo & Fawzi, 1997).

Antimicrobial Evaluation

Some derivatives have been evaluated for their antimicrobial properties, demonstrating the broader applicability of these compounds beyond their structural and synthetic interest. This line of research opens up possibilities for the development of new antimicrobial agents based on the pyrazolo[3,4-b]pyridine scaffold (Altalbawy, 2013).

properties

IUPAC Name

ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2/c1-3-29-22(28)19-13(2)26-21-18(20(19)14-4-6-15(23)7-5-14)12-25-27(21)17-10-8-16(24)9-11-17/h4-12,20,26H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOFUOUMMAYACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C=NN2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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